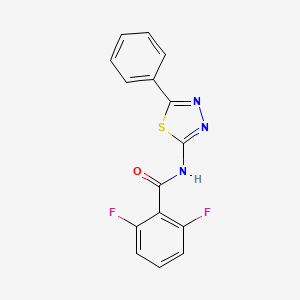

2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

2,6-Difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a 2,6-difluorobenzamide moiety at position 2. This structure combines the electron-deficient thiadiazole ring with fluorine substituents, which enhance lipophilicity and influence intermolecular interactions such as hydrogen bonding and π-stacking . The compound’s design leverages the pharmacological relevance of thiadiazoles, known for their antimicrobial, anticancer, and anti-inflammatory activities . Its synthesis typically involves cyclization of benzoylisothiocyanate derivatives or coupling reactions, as seen in related thiadiazole systems .

Properties

IUPAC Name |

2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3OS/c16-10-7-4-8-11(17)12(10)13(21)18-15-20-19-14(22-15)9-5-2-1-3-6-9/h1-8H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKTWEAMCAIDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a palladium catalyst.

Formation of the benzamide core: The final step involves the reaction of the 1,3,4-thiadiazole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The thiadiazole ring can be oxidized or reduced to form different derivatives.

Coupling reactions: The phenyl group can participate in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives.

Scientific Research Applications

Structural Overview

The compound features a difluorobenzamide moiety linked to a thiadiazole ring. Its molecular formula is , and it has a molecular weight of approximately 317.31 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can decrease the viability of various cancer cell lines, including those from breast cancer and leukemia. For example, derivatives of thiadiazole have shown efficacy against human leukemia and non-small cell lung cancer cells .

- Animal Models : In vivo studies have reported reduced tumor growth in xenograft models when treated with this compound, indicating its potential for further development as an anticancer therapy .

Antimicrobial Applications

The compound also shows promise in antimicrobial research. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

- Antibacterial Properties : Studies suggest that 2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can inhibit the growth of various bacterial strains. Its structural similarity to other effective antimicrobial agents enhances its potential in this area .

- Antifungal Activity : The compound has demonstrated activity against fungal pathogens, making it a candidate for developing new antifungal therapies .

Drug Design and Development

The unique properties of this compound allow it to serve as a template for drug design.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole ring or the benzamide moiety can enhance biological activity. For instance:

- Replacing fluorine with other halogens has been linked to increased potency against specific targets .

Target Interactions

The compound's ability to form hydrogen bonds and engage in pi-stacking interactions with target proteins is critical for its efficacy. These interactions are being explored further to optimize binding affinities and improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The thiadiazole ring can interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Fluorinated Benzamides

Fluorine substituents significantly alter electronic and steric properties. For example:

- 2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) : Exhibits distinct ¹H NMR chemical shifts (δ 7.2–8.5 ppm for pyridine and fluorophenyl protons) and IR carbonyl stretching at 1675 cm⁻¹ .

| Compound | Substituents | ¹H NMR Range (ppm) | IR C=O Stretch (cm⁻¹) | Molecular Weight |

|---|---|---|---|---|

| 4d (mono-fluoro) | 2-Fluoro | 7.2–8.5 | 1675 | 330.3 |

| Target compound | 2,6-Difluoro | Not reported | ~1680* | 391.4† |

*Predicted based on increased electron withdrawal. †Calculated from molecular formula (C₁₅H₁₀F₂N₃OS).

Chlorinated and Methoxy Derivatives

- 4b (3-chloro) and 4c (4-chloro) : Chlorine’s larger atomic radius and polarizability may improve hydrophobic interactions but reduce solubility compared to fluorine .

- 4g (2-methoxy) : Methoxy groups increase electron density, shifting ¹H NMR signals upfield (δ 3.8 ppm for -OCH₃) and reducing reactivity .

Thiadiazole vs. Oxadiazole Analogs

Replacing the thiadiazole sulfur with oxygen (oxadiazole) impacts electronic and steric profiles:

- The thiadiazole analog may exhibit superior binding due to sulfur’s polarizability and larger atomic size.

| Property | Thiadiazole (Target) | Oxadiazole (L150-0723) |

|---|---|---|

| Ring electronegativity | Moderate | High |

| π-Acidity | Strong | Weak |

| Molecular Weight | 391.4 | 391.38 |

Anticancer Potential

- N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives: Exhibit pro-apoptotic activity via caspase-3 activation and G2/M cell cycle arrest . The target compound’s 2,6-difluoro substituents may enhance cytotoxicity by improving membrane permeability and target binding.

- 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine () : Lacks the benzamide group but shows insecticidal and fungicidal activity, suggesting the benzamide moiety in the target compound is critical for anticancer effects .

Antimicrobial Activity

Thiadiazoles with halogens (e.g., 4b, 4c) demonstrate broad-spectrum antimicrobial activity . The target compound’s fluorine atoms may improve selectivity against bacterial enzymes compared to chlorine.

Crystallographic and Stability Data

- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () : Crystallizes with a mean C–C bond length of 0.004 Å and R factor = 0.044, indicating high structural precision . The target compound’s 2,6-difluoro substitution likely confers similar stability but with reduced steric hindrance compared to 2,4-dichloro analogs.

Key Research Findings and Implications

Fluorine vs. Chlorine : The 2,6-difluoro configuration balances electronic effects and solubility better than chloro or methoxy substituents .

Thiadiazole Superiority : Thiadiazole derivatives generally outperform oxadiazoles in bioactivity due to sulfur’s electronic contributions .

SAR Insights : The phenyl-thiadiazole backbone combined with 2,6-difluorobenzamide is optimal for anticancer activity, as seen in related systems .

Biological Activity

2,6-Difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by the presence of a thiadiazole ring and fluorinated benzene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 317.31 g/mol. The structure includes:

- Fluorine atoms at the 2 and 6 positions of the benzamide core.

- A 5-phenyl-1,3,4-thiadiazole substituent which contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The fluorine substituents enhance the binding affinity and metabolic stability of the compound. The thiadiazole ring can engage in multiple interactions with enzymes or receptors involved in cancer proliferation and microbial resistance.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) through mechanisms involving cell cycle arrest and induction of apoptotic pathways.

Table 1: In Vitro Cytotoxicity Data for Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | Not reported | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.37 | |

| Sorafenib | MCF-7 | 7.91 |

The compound's structure suggests that it may have similar or enhanced efficacy compared to existing anticancer agents like Sorafenib.

Antimicrobial Activity

Thiadiazole derivatives have been noted for their antimicrobial properties. Compounds containing the thiadiazole moiety have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of halogens in the phenyl ring can improve antibacterial activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole Derivatives | Pseudomonas aeruginosa | 32–42 | |

| Fluconazole | Candida albicans | 24–26 |

Case Studies

- Anticancer Study : A series of studies evaluated the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The study found that certain derivatives showed significant inhibition rates against both bacterial and fungal strains.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?

The compound is typically synthesized via acylation and cyclization reactions. For example, thiosemicarbazide can react with benzoylisothiocyanate in dry acetonitrile to form an intermediate, which undergoes cyclization to yield the 1,3,4-thiadiazole core. Subsequent coupling with 2,6-difluorobenzoyl chloride or activated derivatives completes the synthesis. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification using column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.

- FTIR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (ESI or HRMS) to verify molecular weight.

- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated in studies using SHELXL for refinement .

Q. How is the purity of synthesized this compound assessed?

Purity is evaluated via thin-layer chromatography (TLC) with appropriate solvent systems, supplemented by melting point analysis. High-performance liquid chromatography (HPLC) or elemental analysis may be used for quantitative assessment .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among structurally similar 1,3,4-thiadiazole derivatives?

Discrepancies often arise from substituent effects or assay conditions. Researchers should:

Q. How can reaction yields be optimized during the acylation of 5-phenyl-1,3,4-thiadiazol-2-amine?

Key factors include:

- Catalyst selection : Triethylamine or DMAP to activate the acylating agent.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.

- Stoichiometry : A 10–20% excess of the acyl chloride ensures complete conversion .

Q. What mechanistic insights guide the design of 1,3,4-thiadiazole derivatives for anticancer applications?

Studies highlight the role of:

- Electron-withdrawing groups (e.g., fluorine) in enhancing cellular uptake and target binding.

- Thiadiazole core rigidity in promoting DNA intercalation or enzyme inhibition.

- Pro-apoptotic pathways : Derivatives induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization, validated through Western blotting and fluorescence microscopy .

Q. How do researchers validate crystallographic data for this compound when twinning or disorder is observed?

SHELXL’s twin refinement module is used to model twinned crystals. For disorder, partial occupancy sites are assigned, and restraints are applied to thermal parameters. Data quality is confirmed via R-factor convergence (<5%) and validation tools like PLATON .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating anticancer activity?

- Cell viability : MTT or resazurin assays against cancer cell lines (e.g., A549, MCF-7).

- Cell cycle analysis : Flow cytometry with propidium iodide staining to detect G1/S or G2/M arrest.

- Apoptosis detection : Annexin V-FITC/PI dual staining .

Q. How are computational tools integrated into structure-activity relationship (SAR) studies?

Q. What precautions are necessary when handling fluorinated thiadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.